molecular formula C12H14ClN3O3S B2766298 2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide CAS No. 790270-97-2

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide

Cat. No.: B2766298
CAS No.: 790270-97-2
M. Wt: 315.77
InChI Key: ZLURZUOKHVNOTM-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a chloroacetamide group and a pyrrolidinylidene-sulfamoyl moiety attached to a phenyl ring. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide typically involves multiple steps:

  • Formation of the Pyrrolidinylidene Intermediate: : The initial step involves the preparation of the pyrrolidinylidene intermediate. This can be achieved by reacting pyrrolidine with an appropriate sulfonyl chloride under basic conditions to form the pyrrolidinylidene-sulfonamide.

  • Acylation Reaction: : The intermediate is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group to the molecule.

  • Final Assembly: : The final step involves coupling the acylated intermediate with a phenylamine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

  • Nucleophilic Substitution: : The chloroacetamide group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

  • Oxidation and Reduction: : The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinylidene-sulfamoyl moiety. Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or THF.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions at elevated temperatures.

Major Products

    Nucleophilic Substitution: Substituted acetamides with various functional groups.

    Oxidation: Oxidized derivatives of the pyrrolidinylidene-sulfamoyl moiety.

    Reduction: Reduced forms of the compound, potentially altering the pyrrolidinylidene structure.

    Hydrolysis: Carboxylic acids and amines derived from the cleavage of the amide bond.

Scientific Research Applications

2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

  • Biological Studies: : It is used in studies to understand its effects on cellular processes, including its potential anti-inflammatory, antimicrobial, and anticancer activities.

  • Chemical Biology: : The compound serves as a tool to probe biochemical pathways and molecular interactions within cells.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide: can be compared with other chloroacetamide derivatives and sulfonamide-containing compounds.

    N-(2-chloroacetyl)-N’-phenylpiperazine: Another chloroacetamide with a different amine component.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

Uniqueness

  • The unique combination of the chloroacetamide and pyrrolidinylidene-sulfamoyl moieties in this compound provides distinct chemical reactivity and biological activity profiles.
  • Its structural features allow for specific interactions with biological targets, potentially leading to unique pharmacological effects compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c13-8-12(17)15-9-3-1-4-10(7-9)20(18,19)16-11-5-2-6-14-11/h1,3-4,7H,2,5-6,8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLURZUOKHVNOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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